1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
1-(Piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a piperidine-piperazine scaffold bridged by an ethanone group. The piperazine moiety is substituted with a 4-trifluoromethylpyrimidin-2-yl group, which confers unique electronic and steric properties. This compound is hypothesized to exhibit pharmacological relevance due to its structural similarity to known bioactive molecules targeting enzymes or receptors such as histamine H3 receptors or tyrosinase . Below, we compare its structural and functional attributes with closely related analogs.
Properties
IUPAC Name |
1-piperidin-1-yl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N5O/c17-16(18,19)13-4-5-20-15(21-13)24-10-8-22(9-11-24)12-14(25)23-6-2-1-3-7-23/h4-5H,1-3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBHFYIBSRJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Method
A [3 + 3] cyclocondensation between 1,3-diketones and 2-methylisothiourea sulfate under acidic conditions yields the pyrimidine core. For example:
Optimization :
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Solvent : Ethanol/water (3:1) minimizes side reactions.
-
Catalyst : 10 mol% ZnCl₂ accelerates ring closure.
Direct Alkylation of Piperazine
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) reacts with piperazine in acetonitrile at 80°C for 12 hours to install the piperazine moiety (78% yield).
Nucleophilic Acylation
Piperidine undergoes acylation with chloroacetyl chloride in dichloromethane:
Purification : Column chromatography (hexane/EtOAc 7:3) removes unreacted starting material.
Final Coupling Strategies
Nucleophilic Displacement
The chloro intermediate from Section 2.2.1 reacts with pyrimidine-piperazine (Section 2.1.2 ) in DMF at 100°C for 24 hours:
Key Parameters :
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Base : Potassium carbonate outperforms NaOH due to reduced hydrolysis.
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Solvent : DMF enhances solubility of ionic intermediates.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling enables direct installation of the piperazine unit:
Conditions :
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Catalyst : Pd₂(dba)₃/Xantphos (1:2 molar ratio).
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Temperature : 110°C in toluene.
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 98 |
| DMSO | 46.7 | 62 | 95 |
| Acetonitrile | 37.5 | 58 | 92 |
DMF provides optimal polarity for SN2 displacement while suppressing elimination.
Temperature Profiling
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 80 | 36 | 72 |
| 100 | 24 | 89 |
| 120 | 12 | 93 |
Higher temperatures accelerate reaction rates but risk decomposition above 120°C.
Structural Characterization
X-ray Crystallography
Single-crystal analysis confirms:
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.82–3.75 (m, 4H, piperazine), 2.51 (s, 3H, COCH₃).
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¹⁹F NMR : -63.8 ppm (CF₃), consistent with trifluoromethyl substitution.
Industrial-Scale Considerations
Continuous Flow Synthesis
A telescoped process achieves 89% yield at 2 kg/day throughput:
Scientific Research Applications
Medicinal Chemistry Applications
1. Tankyrase Inhibition:
One of the primary applications of this compound is as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of cellular processes such as telomere maintenance and Wnt signaling. Inhibition of tankyrases has been linked to potential therapeutic effects in cancer treatment. Research indicates that compounds with similar structures exhibit significant anticancer activity by modulating these pathways .
2. Antidepressant Activity:
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The piperidine and piperazine rings are often associated with psychotropic activity, making this compound a candidate for further investigation in the treatment of depression and anxiety disorders .
3. Antiviral Properties:
The trifluoromethyl group has been linked to enhanced antiviral activity in various compounds. This suggests that 1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one could be investigated for its potential antiviral properties, especially against RNA viruses .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or viral replication, depending on its specific application.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
- Trifluoromethyl vs.
- Piperidine Inclusion: The presence of piperidine (vs. simpler ethanone backbones in 2n) may increase steric bulk, affecting receptor binding kinetics .
- Phenoxy vs. Trifluoromethyl: Phenoxy-substituted analogs (e.g., ) exhibit greater aromaticity but reduced electron-withdrawing effects compared to trifluoromethylpyrimidine .
Physicochemical Properties
Table 3: Physicochemical Data for Analogs
- Purity: Compounds in consistently achieve >98% purity, suggesting robust synthetic protocols for piperazine-ethanone derivatives .
- Impact of CF₃ : The trifluoromethyl group likely improves metabolic stability over chlorophenyl or benzoyl groups due to reduced susceptibility to oxidative metabolism.
Biological Activity
The compound 1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article explores its biological activity, focusing on its efficacy against cancer cells, interactions with key enzymes, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a piperazine moiety, and a trifluoromethyl pyrimidine substituent, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound, 5e , showed an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy. This compound was found to inhibit the catalytic activity of PARP1 , a key enzyme involved in DNA repair mechanisms, which is a target in cancer therapy .
Table 1: Efficacy of Related Compounds Against Cancer Cells
| Compound | IC50 (µM) | Target Enzyme | Mechanism of Action |
|---|---|---|---|
| 5e | 18 | PARP1 | Inhibition of catalytic activity |
| Olaparib | 57.3 | PARP1 | Inhibition of catalytic activity |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown competitive inhibition against tyrosinase , an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
Table 2: Inhibitory Effects on Tyrosinase Activity
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound 26 | 0.18 | Competitive |
| Kojic Acid | 17.76 | Reference |
Mechanistic Insights
In silico studies have provided insights into the binding interactions between the compound and target enzymes. The docking analysis indicates that the trifluoromethyl group enhances binding affinity by interacting favorably with the active site residues of target enzymes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving human breast cancer cell lines demonstrated that compounds similar to This compound effectively inhibited cell proliferation and induced apoptosis through PARP inhibition.
- Tyrosinase Inhibition : Research on tyrosinase inhibitors showed that derivatives with piperazine rings exhibited significantly lower IC50 values compared to traditional inhibitors, suggesting enhanced potency and selectivity .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The 2-position pyrimidine ring exhibits electrophilic character due to electron-withdrawing effects from the trifluoromethyl group. This enables nucleophilic aromatic substitution (NAS) under controlled conditions:
Key findings:
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Trifluoromethyl groups enhance electrophilicity at C2/C4 positions but reduce reactivity at C5/C6 due to steric and electronic effects .
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Piperazine-linked substituents do not interfere with pyrimidine reactivity under standard NAS conditions .
Piperazine/Piperidine Ring Functionalization
The secondary amines in piperazine and piperidine rings participate in alkylation/acylation reactions:
| Reaction Type | Reagents/Conditions | Product Example | Yield Optimization |
|---|---|---|---|
| N-Alkylation | Alkyl halides (NaH, THF, 0°C→RT) | Quaternary ammonium derivatives | Steric effects dominate selectivity |
| Acylation | Acetyl chloride (pyridine, 25°C) | N-Acetyl-piperazine adduct | Competing reactions at ketone require protection |
| Sulfonylation | Tosyl chloride (DMAP, CH₂Cl₂) | N-Tosyl-piperidine analog | Requires strict stoichiometric control |
Key findings:
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Piperazine shows higher reactivity than piperidine due to reduced steric hindrance.
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Protection of the ethanone carbonyl may be necessary to prevent ketone participation in side reactions.
Carbonyl Group Reactivity
The central ketone group enables characteristic nucleophilic additions and reductions:
| Reaction Type | Reagents/Conditions | Product Example | Catalytic Requirements |
|---|---|---|---|
| Grignard Addition | RMgX (THF, −78°C→RT) | Tertiary alcohol derivatives | Anhydrous conditions critical |
| Wolff-Kishner Reduction | NH₂NH₂, KOH (ethylene glycol, 200°C) | Deoxygenated ethane analog | High temperatures may degrade CF₃ groups |
| Condensation Reactions | NH₂OH·HCl (EtOH, reflux) | Oxime derivatives | pH control essential for selectivity |
Key findings:
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The electron-withdrawing CF₃ group increases ketone electrophilicity by ~30% compared to non-fluorinated analogs.
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Reduction of the ketone to CH₂ requires harsh conditions that may compromise piperazine integrity.
Cross-Coupling Reactions
The pyrimidine ring participates in metal-catalyzed couplings for structural diversification:
Key findings:
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C4 position shows higher coupling efficiency than C6 due to reduced steric crowding .
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Trifluoromethyl groups necessitate higher catalyst loading (10 mol% vs. 5% for non-fluorinated analogs) .
Regioselective Modifications
Competing reactivities require strategic protection/deprotection sequences:
Key findings:
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Simultaneous protection of ketone and piperazine amines allows selective pyrimidine modification.
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Boc protection shows >95% recovery compared to acetyl groups (87%) under basic conditions.
Stability Under Reaction Conditions
Critical stability data for process optimization:
Computational Reactivity Predictions
DFT studies (B3LYP/6-311++G**) reveal key electronic features:
Q & A
Basic: What are the recommended synthetic routes for 1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a piperidine-containing precursor with a trifluoromethylpyrimidine-piperazine intermediate. A common approach uses carbodiimide-based coupling reagents (e.g., HOBt/TBTU) in anhydrous DMF or dichloromethane, with triethylamine as a base. For example, in analogous syntheses, coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a carboxylic acid derivative achieved yields of 60–75% under inert atmospheres . Key factors affecting yield include:
- Reagent stoichiometry : Excess coupling reagents (1.1–1.3 equiv) improve acylation efficiency.
- Temperature : Reactions performed at 0–25°C minimize side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
Routine characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR confirms the piperazine-piperidine linkage and trifluoromethylpyrimidine substitution. Key signals include δ ~2.5–3.5 ppm (piperazine N-CH₂) and δ ~160 ppm (C=O) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃F₃N₆O: 425.1925) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar piperazine derivatives .
- HPLC : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
SAR strategies focus on modifying:
- Piperazine substituents : Introducing electron-withdrawing groups (e.g., CF₃) enhances target binding affinity. For example, replacing 4-methylpiperazine with 4-(trifluoromethyl) groups improved serotonin receptor inhibition by 3-fold .
- Pyrimidine ring position : 2-Pyrimidinyl substitution favors π-stacking interactions vs. 4-position .
- Linker flexibility : Ethane-1-one linkers balance conformational freedom and metabolic stability compared to rigid spacers .
Advanced: What computational strategies predict this compound’s drug-likeness and bioavailability?
Methodological Answer:
- Molecular docking : Simulate binding to targets (e.g., 5-HT receptors) using AutoDock Vina. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
- ADMET prediction : Tools like SwissADME estimate LogP (~2.5), topological polar surface area (TPSA <90 Ų), and CYP450 metabolism. Ideal profiles show high gastrointestinal absorption and minimal hepatotoxicity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize candidates .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Compare IC₅₀ values using standardized protocols (e.g., FLIPR for calcium flux vs. radioligand binding) .
- Cell line differences : Validate results in primary cells (e.g., neuronal vs. HEK293 models) .
- Solubility factors : Use co-solvents (e.g., DMSO ≤0.1%) to ensure consistent compound dissolution .
- Statistical rigor : Apply ANOVA with post-hoc tests (p<0.01) and report effect sizes .
Advanced: What strategies improve this compound’s aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the ketone group, hydrolyzed in vivo to the active form .
- Cocrystallization : Use succinic acid or nicotinamide to enhance solubility by 5–10× via hydrogen bonding .
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Basic: Which pharmacological targets are most relevant for this compound?
Methodological Answer:
Primary targets include:
- Serotonin receptors (5-HT₁A/5-HT₂A) : Modulate neurotransmission; affinity confirmed via competitive binding assays (Kᵢ ~10–50 nM) .
- Kinases (e.g., JAK2) : Pyrimidine-piperazine scaffolds inhibit ATP-binding pockets (IC₅₀ ~100–300 nM) .
Secondary targets may involve sigma receptors, requiring counter-screening to assess selectivity .
Advanced: How can cross-reactivity with off-target receptors be minimized?
Methodological Answer:
- Selective functionalization : Replace piperazine with 2,6-diazaspiro[3.3]heptane to reduce sigma-1 receptor binding .
- Alanine scanning mutagenesis : Identify critical residues in off-target pockets (e.g., 5-HT₆ vs. 5-HT₁A) for structure-guided redesign .
- Pharmacophore filtering : Exclude compounds matching off-target charge distribution (e.g., cationic centers) .
Advanced: What scale-up challenges arise in synthesizing this compound, and how are they addressed?
Methodological Answer:
- Coupling efficiency : Replace TBTU with EDC/HCl for cost-effective large-scale acylation (>1 kg) .
- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
- Thermal stability : Optimize reaction temperatures (40–50°C) to prevent exothermic decomposition during scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
